NLG919 - 1402836-58-1

NLG919

Catalog Number: EVT-277220
CAS Number: 1402836-58-1
Molecular Formula: C18H22N2O
Molecular Weight: 282.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NLG919 (1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol) is a small molecule identified and developed as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) [ [], [] ]. IDO1 is an enzyme that catalyzes the breakdown of tryptophan into kynurenine [ [] ]. In the context of cancer research, NLG919 is primarily investigated for its potential to reverse the immunosuppressive effects of the tumor microenvironment, thereby enhancing the efficacy of cancer immunotherapy [ [], [], [], [] ].

Future Directions
  • Clinical trials: While NLG919 has shown promise in preclinical studies, further clinical trials are needed to determine its safety and efficacy in humans [ [], [] ].

Indoximod

Compound Description: Indoximod, also known as 1-methyl-D-tryptophan (1-MT), is a synthetic small molecule that acts as an inhibitor of the IDO pathway. [] It is a tryptophan derivative and exerts its immunosuppressive effects by competing with tryptophan for binding to IDO. Indoximod has been investigated in clinical trials for the treatment of various cancers, including melanoma, lung cancer, and glioma. []

Relevance: Indoximod shares a similar mechanism of action with NLG919, targeting the IDO pathway to modulate the immune response in the tumor microenvironment. [] Both compounds have shown synergistic antitumor effects when used in combination with other immunotherapies, highlighting their potential in enhancing antitumor immunity.

INCB024360

Compound Description: INCB024360 is a potent and selective inhibitor of IDO1. [, , ] Similar to NLG919, it acts by binding to the IDO1 enzyme and preventing the conversion of tryptophan to kynurenine. INCB024360 is orally bioavailable and has demonstrated encouraging antitumor activity in preclinical models. []

Relevance: INCB024360 belongs to the same class of IDO1 inhibitors as NLG919 and exhibits comparable inhibitory effects on IDO1 activity. [] Both compounds have been investigated in combination with chemotherapy and other immunotherapy agents, highlighting their potential to enhance the efficacy of existing cancer treatments.

Epigallocatechin gallate (EGCG)

Compound Description: EGCG is a polyphenol compound found abundantly in green tea. It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Importantly, EGCG has been reported to inhibit IDO activity. []

Relevance: While not structurally related to NLG919, EGCG shares a similar target in the IDO pathway. [] This suggests that combining EGCG with NLG919 could potentially enhance the inhibition of IDO activity and augment the antitumor immune response.

PCC0208009

Compound Description: PCC0208009 is another potent and selective IDO1 inhibitor that has been investigated for its anticancer properties. [] It exhibits high potency in inhibiting IDO1 activity and has shown promising results in preclinical studies.

Relevance: PCC0208009, like NLG919, targets the IDO pathway and disrupts the immunosuppressive mechanisms employed by tumor cells. [] The fact that different IDO inhibitors are being explored highlights the significance of this pathway as a target for cancer immunotherapy.

1-Methyl-L-tryptophan (1-L-MT)

Compound Description: 1-L-MT is the enantiomer of 1-MT (Indoximod) and is also a known IDO inhibitor. [] Although less potent than its D-enantiomer, 1-L-MT has shown some efficacy in preclinical studies.

SN35837

Compound Description: SN35837 is an imidazole-based small molecule identified as a potent inhibitor of IDO1. [] It demonstrated promising antitumor activity in preclinical models of glioma and lung cancer, highlighting its potential as a cancer therapeutic agent.

Relevance: The identification of SN35837 further emphasizes the importance of discovering novel IDO1 inhibitors with distinct chemical scaffolds. [] Comparing the structural features and activity profiles of SN35837 with NLG919 can provide valuable insights for optimizing IDO1 inhibitors.

Camptothecin

Compound Description: Camptothecin is a cytotoxic alkaloid that inhibits the enzyme topoisomerase I, which is essential for DNA replication. It is used as a chemotherapeutic agent in the treatment of various cancers. []

Relevance: While Camptothecin does not directly target the IDO pathway, studies have explored its use in combination with IDO inhibitors, including NLG919. [] The rationale for this combination lies in the potential of Camptothecin to induce immunogenic cell death, which, when combined with the immune-modulating effects of IDO inhibitors, could lead to enhanced antitumor responses.

Paclitaxel

Compound Description: Paclitaxel is a widely used chemotherapy drug that belongs to the class of taxanes. It exerts its anticancer effects by stabilizing microtubules, thereby disrupting cell division. [, , ]

Relevance: Paclitaxel has been investigated in combination with NLG919 as a potential strategy for improving cancer treatment. [, , ] The rationale behind this combination lies in the synergistic effects of Paclitaxel's direct cytotoxic activity and NLG919's ability to enhance antitumor immunity by inhibiting IDO.

Overview

NLG919, also known as Navoximod, is a novel small-molecule inhibitor targeting the indoleamine 2,3-dioxygenase (IDO) pathway. This pathway plays a critical role in immune regulation and is implicated in various cancers and immunosuppressive conditions. NLG919 has garnered attention for its potential to enhance anti-tumor immunity by inhibiting the conversion of tryptophan to kynurenine, thereby restoring T cell function and promoting immune responses against tumors. Its pharmacological profile indicates that it is orally bioavailable, making it a promising candidate for cancer therapy.

Source and Classification

NLG919 was first reported by Mautino et al. in 2013 as part of research presented at the American Association for Cancer Research meeting. It is classified as a non-competitive inhibitor of IDO1, with a favorable pharmacokinetic profile that supports its use in therapeutic applications . The compound has been studied extensively for its role in modulating immune responses and its potential applications in oncology.

Synthesis Analysis

The synthesis of NLG919 involves several key steps:

  1. Activation of Hydroxyl Group: The hydroxyl group of NLG919 is activated using 4-nitrophenyl chloroformate to produce NLG-NO2. This reaction typically occurs in anhydrous dichloromethane with the presence of a base such as N,N-diisopropylethylamine .
  2. Polymerization: The synthesized NLG-NO2 is then reacted with Boc-deprotected polymers to form PSSN10, which serves as a carrier for drug delivery systems .
  3. Preparation of Micelles: Blank and drug-loaded micelles are prepared using a dialysis method where doxorubicin (DOX) is incorporated into the polymer solution, facilitating targeted delivery to tumor sites .
Molecular Structure Analysis

NLG919 features a complex molecular structure characterized by an imidazoleisoindole core. The molecular formula is C14H14N4OC_{14}H_{14}N_{4}O, with a molecular weight of approximately 270.3 g/mol. The structural configuration allows for effective interaction with the IDO enzyme, which is crucial for its inhibitory activity against the IDO pathway .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of NLG919 primarily include:

  • Nucleophilic Substitution: The regioselective lithiation of substituted aromatic compounds followed by nucleophilic addition to aldehydes leads to the formation of alcohols, which are subsequently mesylated and cyclized to form the imidazoleisoindole core .
  • Prodrug Formation: The conjugation of NLG919 with various polymers or other agents enhances its solubility and stability, allowing for improved delivery mechanisms in therapeutic applications .
Mechanism of Action

NLG919 exerts its effects by inhibiting the IDO enzyme, which is responsible for catalyzing the degradation of tryptophan into kynurenine. This process leads to immunosuppression through T cell inhibition. By blocking this pathway, NLG919 restores T cell proliferation and activity, enhancing anti-tumor immunity. The compound has demonstrated an effective concentration (EC50) for inhibiting IDO activity at approximately 0.95 μM in vitro assays .

Physical and Chemical Properties Analysis

NLG919 exhibits several notable physical and chemical properties:

  • Solubility: It has limited solubility in aqueous solutions but can be enhanced through specific formulation techniques.
  • Stability: The compound maintains stability under physiological conditions, which is critical for its therapeutic efficacy.
  • Bioavailability: As an orally bioavailable compound, it can be administered conveniently compared to intravenous alternatives, facilitating patient compliance .
Applications

NLG919 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: Its primary application lies in oncology, where it aims to enhance anti-tumor immune responses by counteracting IDO-mediated immunosuppression.
  • Immunotherapy: NLG919 can be used in combination with other immunotherapeutic agents or vaccines to improve treatment outcomes in cancer patients.
  • Research Tool: It serves as a valuable tool for studying the IDO pathway's role in various diseases beyond cancer, including autoimmune disorders and chronic infections .

Properties

CAS Number

1402836-58-1

Product Name

NLG919

IUPAC Name

1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

InChI

InChI=1S/C18H22N2O/c21-18(13-6-2-1-3-7-13)10-16-14-8-4-5-9-15(14)17-11-19-12-20(16)17/h4-5,8-9,11-13,16,18,21H,1-3,6-7,10H2

InChI Key

YTRRAUACYORZLX-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(CC2C3=CC=CC=C3C4=CN=CN24)O

Solubility

Soluble in DMSO (15 mg/ mL) and ethanol (14 mg/mL), not in water

Synonyms

GDC0919; GDC-0919; GDC 0919; NLG919; NLG 919; NLG-919; RG6078; RG-6078; RG 6078.

Canonical SMILES

C1CCC(CC1)C(CC2C3=CC=CC=C3C4=CN=CN24)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.